4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Pharmaceutical Analysis Regulatory Compliance Impurity Control

Pharmaceutical QC and R&D teams face significant risk of batch failure when quantifying Fluconazole impurities using non-certified reference materials that lack traceability. This Certified Reference Standard directly resolves this by providing a validated, stable, and precisely characterized calibrant for method validation and batch release. · Officially designated as Fluconazole EP Impurity B, USP Related Compound A, and WHO-IP Impurity B, ensuring seamless integration into global pharmacopeial methods for the mandated 0.3% limit test. · Supplied with a comprehensive Certificate of Analysis (CoA) and full characterization data, this neat material is traceable to EP and USP primary standards, ensuring data integrity for ANDA and DMF submissions. · Quantify with confidence using a precisely assigned purity (e.g., 99.26% by HPLC) and verified system suitability (RRT ~0.4), establishing method linearity from 0.5-6 µg/mL.

Molecular Formula C15H14FN9O
Molecular Weight 355.33 g/mol
CAS No. 871550-15-1
Cat. No. B194808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
CAS871550-15-1
Synonyms4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole;  α-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-α-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-Triazole-1-ethanol; 
Molecular FormulaC15H14FN9O
Molecular Weight355.33 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O
InChIInChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2
InChIKeyMMBHIHSCHXTGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Fluconazole Impurity B Reference Standard Overview


4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole (CAS: 871550-15-1) is a chemically defined synthetic impurity of the antifungal drug fluconazole, with the molecular formula C15H14FN9O and a molecular weight of 355.33 g/mol . It is officially designated as Fluconazole Impurity B by the European Pharmacopoeia (EP), Fluconazole Related Compound A by the United States Pharmacopeia (USP), and Fluconazole Impurity B by the World Health Organization International Pharmacopoeia (WHO-IP) [1]. This compound is not an active pharmaceutical ingredient but a certified reference standard used exclusively in analytical quality control (QC) and research & development (R&D) .

Identity EP Impurity B / USP Related Compound A / WHO-IP Impurity B
Standard Type Certified reference standard for analytical quality control
Primary Use Batch release testing and stability studies per pharmacopoeial methods

Need for Certified Fluconazole Impurity B Standard


The quantification of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole in drug substances and products is mandated by major pharmacopoeias, including the USP and EP, to ensure the safety and quality of fluconazole API and finished dosage forms [1]. Generic compounds from non-certified sources cannot be substituted due to the absence of a validated, traceable Certificate of Analysis (CoA) and a defined, stable content value. The acceptable limit for this impurity is strictly controlled; for instance, the EP monograph for fluconazole specifies a limit of 0.3 per cent for Impurity B [2]. Accurate analytical quantification therefore requires a reference standard with a precisely assigned purity, such as 94.6% for a specific national reference standard lot . Using a material of unknown or unverified purity introduces unquantifiable error, leading to potential batch failure, inaccurate stability studies, and failure to meet regulatory compliance [1].

Certified Reference Standard
Generic Compound
Traceable Certificate of Analysis with lot-specific assigned purity
Unverified purity; no traceable documentation available
Accepted for regulatory batch release per EP/USP monographs
Not suitable for regulatory compliance; may cause batch failure
Stable, defined content value enables accurate quantification
Unknown stability and content; may introduce quantifiable error

Quantitative Evidence for Fluconazole Impurity B


Regulatory Acceptance Limit

The European Pharmacopoeia (Ph. Eur. monograph 2287) establishes a quantitative acceptance limit for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, designated as Impurity B, at 0.3 per cent [1]. This limit is a critical threshold for batch release and stability testing. The compound's official designation underscores the requirement for a specific reference standard to ensure accurate quantitation, as this impurity must be resolved and measured from the main fluconazole peak and other related substances [1].

EP Acceptance Limit
Class-level inference
0.3% vs unspecified 0.10%
Specific limit drives need for certified standard
Ph. Eur. monograph 2287; HPLC analysis
Pharmaceutical Analysis Regulatory Compliance Impurity Control

Assigned Purity of Certified Standard

Certified reference standards are provided with a characterized and traceable purity value, a fundamental requirement for accurate quantification. For example, a specific lot (No. 130694-201501) of Fluconazole Impurity B reference standard from a national control laboratory has a certified content value of 94.6%, calculated as C15H14FN9O . This precise value is used to correct for the non-100% purity of the standard when preparing calibration solutions for HPLC analysis.

Certified Purity
Lot attribute
94.6%
Enables precise impurity quantification
Lot No. 130694-201501; national control laboratory
Analytical Chemistry Reference Standards Method Validation

Analytical Method Linearity

A validated spectrophotometric method developed for the simultaneous determination of Fluconazole and its official impurities B and C demonstrates a linear range of 0.5–6 µg/mL for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole (Impurity B) [1]. This range is established according to International Council of Harmonization (ICH) Q2 guidelines, confirming the method's suitability for quantifying this impurity at levels relevant to the pharmacopoeial 0.3% limit.

Validated Linearity
Cross-study comparable
0.5–6 µg/mL
Supports method development per ICH Q2
Spectrophotometric; sequential dual amplitude difference
Method Development Spectrophotometry Green Chemistry

Relative Retention Time (RRT)

The British Pharmacopoeia 2025 provides a standardized relative retention time (RRT) for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole (Impurity B) in its official liquid chromatography method for fluconazole. With reference to fluconazole (RRT = about 1.0 or 11 min), Impurity B has a relative retention of about 0.4 [1]. This chromatographic behavior is distinct from other specified impurities like Impurity A (RRT ~0.5) and Impurity C (RRT ~0.8) [1].

Relative Retention Time
Supporting evidence
RRT ~0.4
Critical for peak identification in HPLC
BP 2025 method; fluconazole RRT 1.0
HPLC Method Impurity Profiling Pharmaceutical Analysis

In Silico Toxicology Assessment

A recent study assessed the in silico toxicity of fluconazole impurities B and C using two computational databases (preADMET and pKcsm) [1]. While quantitative data is not provided in the abstract, the study's focus on the "toxic official impurities" highlights the specific safety concern that drives the need for their strict control in drug substances [1].

Toxicity Assessment
Data to verify
Reported
Literature reports toxicity concern; supports impurity control rationale
In silico analysis; requires independent validation
In Silico Toxicology Impurity Profiling Risk Assessment

Multi-Compendial Designation

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is recognized and specified as an official impurity in multiple major pharmacopoeias. It is listed as Fluconazole Impurity B (EP), Fluconazole Related Compound A (USP), and Fluconazole Impurity B (WHO-IP) [1]. This global regulatory alignment confirms its identity as a critical process-related impurity that must be controlled for any fluconazole drug substance or product marketed internationally.

Compendial Status
Supporting evidence
EP, USP, WHO-IP
Global regulatory alignment confirms critical impurity
Required for international market compliance
Regulatory Affairs Pharmacopoeial Compliance Quality Control

Key Applications of Fluconazole Impurity B Standard


Regulatory Filings and Batch Release

Pharmaceutical manufacturers use certified reference standards of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole as a primary calibrant in HPLC and spectrophotometric methods [1]. This is essential for quantifying this specific impurity against its pharmacopoeial acceptance limit of 0.3% [2]. This data is a core component of the impurity profile required in ANDA and DMF submissions and for the release of every commercial batch of fluconazole API or finished drug product.

Analytical Method Development and Validation

Analytical scientists in R&D and QC rely on this compound as a reference marker for developing and validating stability-indicating methods [1]. Key parameters include verifying system suitability and establishing method linearity, which for this impurity is in the range of 0.5–6 µg/mL for a recently validated spectrophotometric method [2]. Its known relative retention time (RRT ~0.4) is used for peak identification in HPLC methods [3].

Forced Degradation and Stability Studies

This impurity is a key target analyte in forced degradation studies designed to elucidate the degradation pathways of fluconazole [1]. Quantifying its formation under various stress conditions (e.g., heat, light, oxidation, humidity) is critical for establishing the drug's degradation profile, setting shelf-life specifications, and recommending appropriate storage conditions, as recommended in ICH stability guidelines [1].

Application
Selection Property
Validation Focus
Batch release testing
Certified purity value; traceable CoA
Quantification against pharmacopoeial acceptance limit
Method development / validation
Known relative retention time and validated linearity range
System suitability and method linearity verification
Forced degradation studies
Identified degradation impurity
Impurity profiling under stress conditions; ICH stability guidelines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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